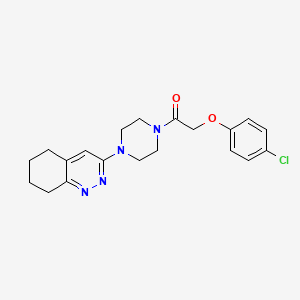
2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of 1,2,4-triazine derivatives, structurally related but not identical to the compound , bearing a piperazine amide moiety, have shown promising antiproliferative agents against MCF-7 breast cancer cells. This suggests potential applications of related compounds in cancer therapy. Compounds with chlorophenyl substitutions demonstrated significant antitumor activity, hinting at the potential efficacy of chlorophenyl-containing molecules in oncological research (Yurttaş et al., 2014).
Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of piperazine derivatives for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives, featuring structural similarities with the compound , exhibited good to moderate activities against various microorganisms, suggesting the potential of piperazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, compounds bearing the chlorophenyl piperazine moiety have shown significant antimicrobial efficacy, which indicates the importance of this structural feature in enhancing antimicrobial activity (Gan et al., 2010).
Fluorescence and Electrochemical Studies
Mononuclear transition metal dithiocarbamate complexes incorporating a chlorophenyl piperazine moiety have exhibited medium to very strong fluorescence emissions. These findings open up avenues for the use of such compounds in fluorescence-based applications and electrochemical studies, providing insights into their potential utility in materials science and analytical chemistry (Verma & Singh, 2015).
Chiral Properties and Molecular Interaction
The study of the N—O bond as an element of chirality in compounds containing chlorophenyl piperazine units highlights the importance of stereochemistry in the biological activity and interaction of these compounds. Such research sheds light on the potential use of chlorophenyl piperazine derivatives in the development of chiral pharmaceutical agents, enhancing the understanding of their interaction mechanisms at the molecular level (Hartung et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-7-17(8-6-16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-3-1-2-4-18(15)22-23-19/h5-8,13H,1-4,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFWXOCYHFEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)
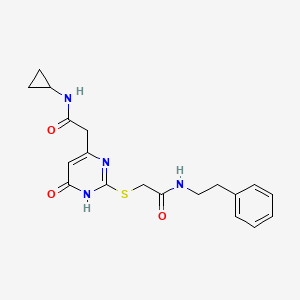
![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)
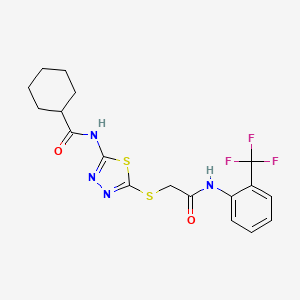
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)
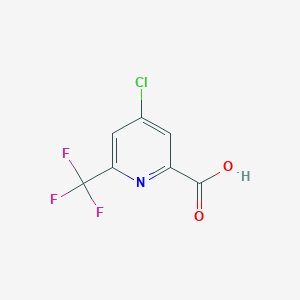
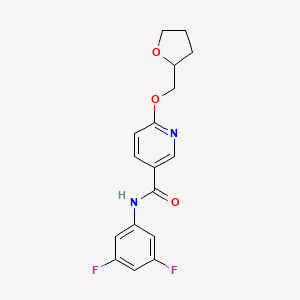
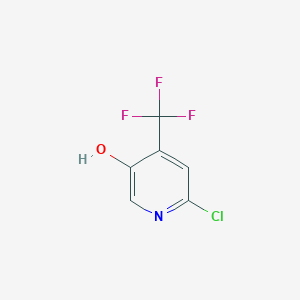
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)

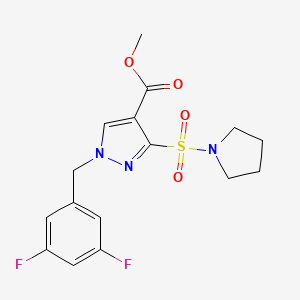
![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)
![Cyclohex-3-en-1-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2944653.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)
